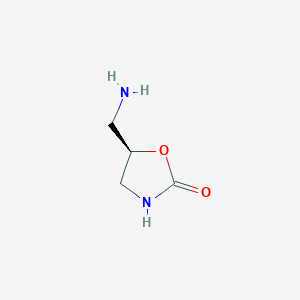

(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

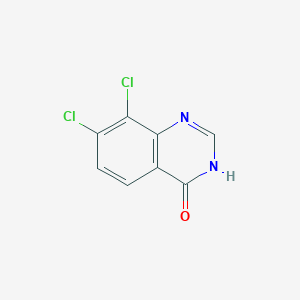

“(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C4H8N2O2 . It is also known as ®-5-(Aminomethyl)oxazolidin-2-one . The compound is typically available in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 . The molecular weight of the compound is 152.58 .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 152.58 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry Applications

The oxazolidin-2-one ring, such as found in "(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one," is a versatile scaffold in synthetic organic chemistry due to its utility as a chiral auxiliary and as a protective group for 1,2-aminoalcohols. Its popularity stems from the ability to achieve stereoselective synthesis, which is crucial for creating compounds with desired biological activity. Researchers have developed numerous synthetic approaches to construct this ring, focusing on the mechanistic and stereochemical outcomes. The introduction of oxazolidin-2-one-based drugs, like Linezolid, has further propelled interest in this framework, highlighting its significance in the synthesis of antibacterial agents and other pharmaceuticals (Zappia et al., 2007).

Medicinal Chemistry Applications

In medicinal chemistry, oxazolidin-2-ones have been explored for their antibacterial properties. They operate by inhibiting protein synthesis at an early stage, presenting a novel mechanism of action against multidrug-resistant Gram-positive bacteria. This class of compounds has shown potent in vitro and in vivo activity, comparable to that of vancomycin, against strains of staphylococci, streptococci, and enterococci. The development of synthetic oxazolidinones for treating serious bacterial infections underscores their potential in addressing clinical problems related to antibiotic resistance (Brickner et al., 1996).

Novel Material Synthesis

The structural framework of oxazolidin-2-ones is also applicable in the synthesis of new materials. For instance, the creation of oligomers containing oxazolidin-2-one units has been investigated for developing foldamers, which are oligomers that adopt specific, folded conformations. These structures have potential applications in creating new types of materials with precise chemical and physical properties, demonstrating the versatility of oxazolidin-2-ones in material science (Lucarini & Tomasini, 2001).

Safety and Hazards

Propiedades

IUPAC Name |

(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHZAMBLEKHDBP-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2764500.png)

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2764504.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2764511.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)